molecular formula C11H12F3N3O4 B11950919 N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 6675-35-0

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline

Katalognummer: B11950919
CAS-Nummer: 6675-35-0
Molekulargewicht: 307.23 g/mol
InChI-Schlüssel: MMWUYVYVWCPGKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline: is a chemical compound with the molecular formula C11H12F3N3O4 and a molecular weight of 307.231 g/mol . This compound is known for its unique structure, which includes nitro groups and a trifluoromethyl group attached to an aniline ring. It is primarily used in research and development due to its distinctive chemical properties.

Analyse Chemischer Reaktionen

Types of Reactions: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is primarily used in scientific research due to its unique chemical properties. Its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison: N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific research applications .

Eigenschaften

CAS-Nummer

6675-35-0

Molekularformel

C11H12F3N3O4

Molekulargewicht

307.23 g/mol

IUPAC-Name

N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3N3O4/c1-2-3-4-15-10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6,15H,2-4H2,1H3

InChI-Schlüssel

MMWUYVYVWCPGKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.